molecular formula C9H9FO4S B6296759 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid CAS No. 118939-18-7

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid

Cat. No.: B6296759
CAS No.: 118939-18-7
M. Wt: 232.23 g/mol
InChI Key: AMTWIUHPASHZQO-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H9FO4S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom and the methylsulfonyl group through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation. The final step usually involves the oxidation of the intermediate compound to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the sulfonyl group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Methylsulfonyl-4-trifluoromethyl benzoic acid

Uniqueness

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the fluorine atom, methyl group, and methylsulfonyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-fluoro-2-methyl-4-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-5-6(9(11)12)3-4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTWIUHPASHZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238717
Record name 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118939-18-7
Record name 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118939-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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